![molecular formula C16H13ClF2N2O2S B238012 N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as arthritis. This compound was first synthesized in 1971 and has since been extensively studied for its potential therapeutic benefits.
Mecanismo De Acción
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the process of inflammation and pain. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to inhibit the activity of platelet aggregation, reduce the production of reactive oxygen species, and improve endothelial function. These effects may contribute to the potential therapeutic benefits of this compound in various conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea in lab experiments is its well-established mechanism of action and pharmacokinetics. This compound has been extensively studied and its effects are well understood. However, one limitation of using this compound in lab experiments is its potential for off-target effects. This compound may interact with other enzymes and receptors in addition to COX enzymes, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea. One area of interest is the potential therapeutic benefits of this compound in Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment, as well as the potential side effects of long-term use. Another area of interest is the potential use of this compound in cancer treatment. Further studies are needed to determine the efficacy of this compound in different types of cancer, as well as the optimal dose and duration of treatment. Finally, further studies are needed to determine the potential off-target effects of this compound and to develop more selective COX inhibitors with fewer side effects.
Métodos De Síntesis
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea can be synthesized using a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 2-(difluoromethoxy)aniline to form the intermediate 4-chlorobenzoyl-2-(difluoromethoxy)aniline. This intermediate is then converted to this compound using thiourea and sodium hydroxide.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea has been extensively studied for its potential therapeutic benefits in various conditions such as arthritis, Alzheimer's disease, and cancer. In arthritis, this compound has been shown to reduce pain and inflammation by inhibiting the activity of cyclooxygenase (COX) enzymes. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta peptides, which are thought to contribute to the development of the disease. In cancer, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis (programmed cell death).
Propiedades
Fórmula molecular |
C16H13ClF2N2O2S |
|---|---|
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C16H13ClF2N2O2S/c17-11-7-5-10(6-8-11)9-14(22)21-16(24)20-12-3-1-2-4-13(12)23-15(18)19/h1-8,15H,9H2,(H2,20,21,22,24) |
Clave InChI |
GBXRHMCAQGZZBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl)OC(F)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



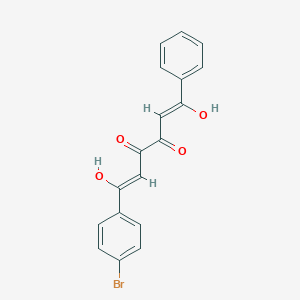
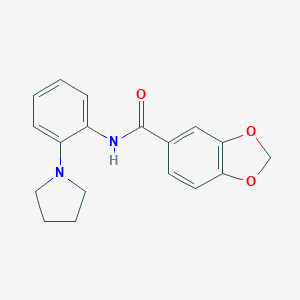
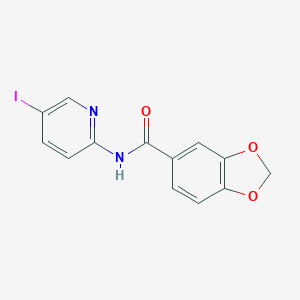
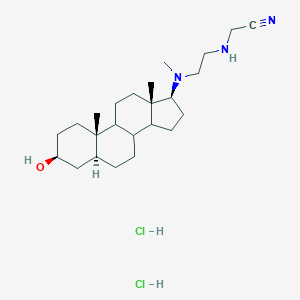
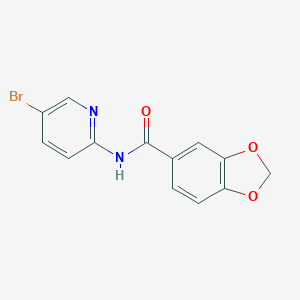
![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
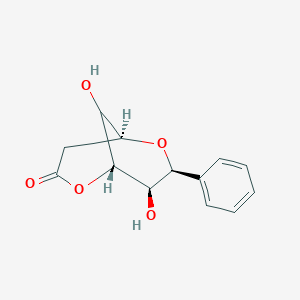
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
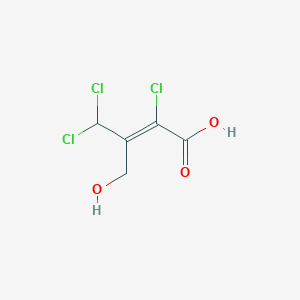

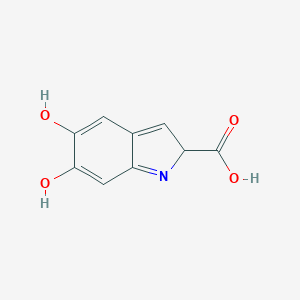
![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)